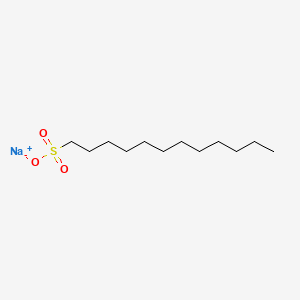
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride
Vue d'ensemble
Description
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 339370-16-0 . It has a molecular weight of 260.78 and its IUPAC name is 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is1S/C12H17ClO2S/c1-8-6-10 (12 (3,4)5)7-11 (9 (8)2)16 (13,14)15/h6-7H,1-5H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride include a molecular weight of 260.78 and a linear formula of C12H17ClO2S .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride plays a role in phosphine-catalyzed annulation processes, contributing to the synthesis of various organic compounds (Andrews & Kwon, 2012).
- It is involved in the synthesis of persistent 1σ3,3σ3‐diphosphaallyl cations, demonstrating its utility in creating complex organic molecules with potential applications in materials science (Martin, Baceiredo, & Bertrand, 2004).
Organic Chemistry and Reaction Mechanisms
- The compound is crucial in studying the mechanisms of solvolysis reactions, providing insights into the stability and reactivity of tert-butyl cations, a key area in organic chemistry (Gajewski, 2001).
- It has been used in the study of tert-butylsulfinyl chloride reactions, enhancing the understanding of radical pair mechanisms in organic chemistry (Bleeker & Engberts, 2010).
Materials Science and Polymer Research
- Research on aromatic bishalides, including derivatives of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride, has contributed to the development of poly(arylene ether ketone)s with specific thermal and mechanical properties, relevant in materials science (Yıldız et al., 2001).
Biochemistry and Medicinal Chemistry
- The compound is instrumental in synthesizing GABA-gated chloride ion channel blockers, aiding in the development of neuropharmacological agents (Snyder et al., 1995).
Environmental Chemistry
- It is also relevant in environmental chemistry, particularly in the analysis of oxygenate compounds in water, where it plays a role in the trace analysis of substances like ethanol and MTBE (Cassada et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPKUNQVPGULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




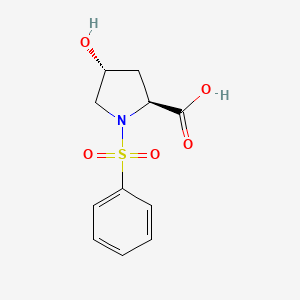
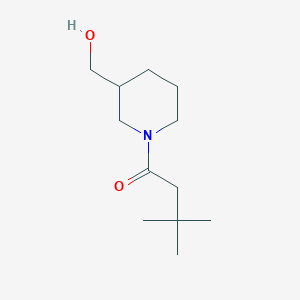


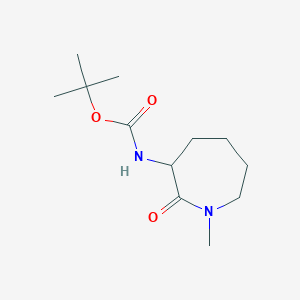

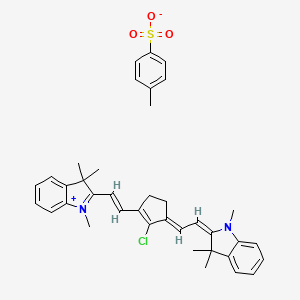

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)


